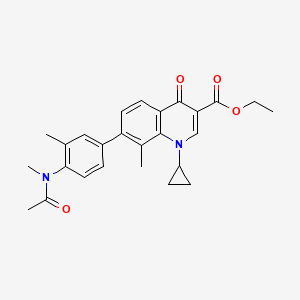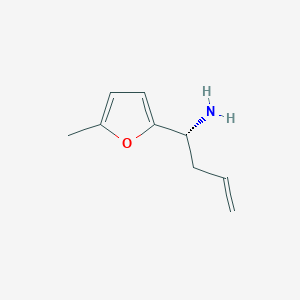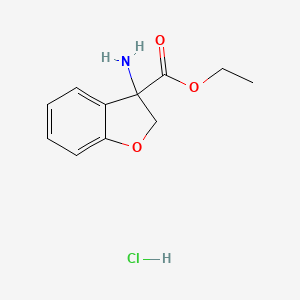![molecular formula C12H8IN3 B13041918 1-(5-Iodopyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B13041918.png)
1-(5-Iodopyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Iodopyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine is a heterocyclic compound that features a unique structure combining a pyridine ring and a pyrrolo[2,3-C]pyridine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Iodopyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine typically involves the conjugate addition of an enamine to an alkynone followed by a thermal cyclodehydration . This method allows for the efficient construction of the pyrrolo[2,3-C]pyridine scaffold.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using appropriate catalysts, and ensuring the purity of the final product through advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(5-Iodopyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine undergoes various chemical reactions, including:
Substitution: Halogenation and other substitution reactions can be performed on the pyridine ring to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: m-CPBA in dichloromethane (CH2Cl2) is commonly used for oxidation reactions.
Substitution: Halogenation can be achieved using reagents like iodine or bromine under controlled conditions.
Major Products Formed:
Oxidation: Formation of N-oxide derivatives.
Substitution: Introduction of various functional groups on the pyridine ring, leading to derivatives with potentially enhanced biological activities.
Wissenschaftliche Forschungsanwendungen
1-(5-Iodopyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its anticancer activities and potential as a therapeutic agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1-(5-Iodopyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects. For example, it may act as an inhibitor of certain kinases or other enzymes involved in disease pathways .
Vergleich Mit ähnlichen Verbindungen
Imidazo[1,2-a]pyridine Derivatives: These compounds share a similar fused bicyclic structure and exhibit a broad range of biological activities, including anticancer and antimicrobial properties.
Thiazolo[4,5-b]pyridines: These compounds also feature a fused heterocyclic system and are known for their pharmacological activities, such as antioxidant and anti-inflammatory effects.
Uniqueness: 1-(5-Iodopyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine stands out due to its specific iodine substitution on the pyridine ring, which can enhance its reactivity and biological activity compared to other similar compounds.
Eigenschaften
Molekularformel |
C12H8IN3 |
|---|---|
Molekulargewicht |
321.12 g/mol |
IUPAC-Name |
1-(5-iodopyridin-2-yl)pyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C12H8IN3/c13-10-1-2-12(15-7-10)16-6-4-9-3-5-14-8-11(9)16/h1-8H |
InChI-Schlüssel |
LTSUSAAUZPHGJI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1I)N2C=CC3=C2C=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















